p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol
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Overview
Description
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol is an organic compound with the molecular formula C20H14BrFO. It contains a bromine atom, a fluorine atom, and a phenyl group attached to a styryl phenol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols or styryl derivatives.
Scientific Research Applications
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- p-(beta-Bromo-4-fluoro-alpha-phenylstyryl)phenol
- p-(beta-Chloro-2-fluoro-alpha-phenylstyryl)phenol
- p-(beta-Iodo-2-fluoro-alpha-phenylstyryl)phenol
Uniqueness
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
851-41-2 |
---|---|
Molecular Formula |
C20H14BrFO |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-[(Z)-2-bromo-2-(2-fluorophenyl)-1-phenylethenyl]phenol |
InChI |
InChI=1S/C20H14BrFO/c21-20(17-8-4-5-9-18(17)22)19(14-6-2-1-3-7-14)15-10-12-16(23)13-11-15/h1-13,23H/b20-19- |
InChI Key |
BIWNDDYCSSBZHZ-VXPUYCOJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2F)/Br)/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2F)Br)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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